![molecular formula C12H16ClN3S B2721340 N1-(6-chlorobenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine CAS No. 856792-48-8](/img/structure/B2721340.png)
N1-(6-chlorobenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
Synthesis Analysis
Benzothiazole derivatives can be synthesized from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives . The synthesis involves multi-step reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be confirmed through spectrogram verification .Physical and Chemical Properties Analysis
Some physical properties of similar compounds have been reported. For example, N-(6-Chlorobenzo[d]thiazol-2-yl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine has a melting point of 257–259 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Synthesis and Anti-bacterial Evaluation : A study by Al‐Janabi, Elzupir, and Yousef (2020) synthesized new Schiff bases, including N-(6-chlorobenzo[d]thiazol-2-yl)-1-phenyl-1-(pyridin-2-yl) methanimine, and evaluated their antibacterial activity. The compounds showed good activity against several pathogenic bacteria species, with notable activity against Staphylococcus aureus and Micrococcus luteus. The study also conducted molecular docking studies with 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2, indicating potential as inhibitors of the essential enzyme for SARS-CoV-2 proliferation (Al‐Janabi, Elzupir, & Yousef, 2020).
Applications in Materials Science
Self-Assembly and Photophysical Properties : Piguet, Buenzli, Bernardinelli, Hopfgartner, and Williams (1993) explored the self-assembly and photophysical properties of lanthanide dinuclear triple-helical complexes using similar chemical frameworks. Their research highlights the structural versatility and photophysical applications of compounds with complex nitrogen-containing ligands, potentially relevant to materials science for optical and electronic applications (Piguet et al., 1993).
Novel Inhibitors for Malaria Treatment
Novel Inhibitors of Plasmodium falciparum : Krake, Martinez, McLaren, Ryan, Chen, White, Charman, Campbell, Willis, and Dias (2017) identified N1-(5-(3-Chloro-4-fluorophenyl)furan-2-yl)-N3,N3-dimethylpropane-1,3-diamine as a modest inhibitor of Plasmodium falciparum, showcasing the compound's potential in malaria treatment. Although facing challenges with metabolic stability, their derivatives exploration underscores the significance of structural modifications for enhancing potency and stability (Krake et al., 2017).
Chemical Synthesis and Characterization
Electrochemical Generation of Unstable Nitrogen Species : Fuchigami, Iwaoka, Nonaka, and Sekine (1980) explored the electrochemical oxidation of cyclic and open-chain diamines, including those structurally related to N1-(6-chlorobenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine, to investigate intramolecular N,N-coupling. Their work contributes to the understanding of cyclic hydrazine derivatives formation, relevant for synthesizing nitrogen-rich heterocycles (Fuchigami, Iwaoka, Nonaka, & Sekine, 1980).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3S/c1-16(2)7-3-6-14-12-15-10-5-4-9(13)8-11(10)17-12/h4-5,8H,3,6-7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPSKWVEYHIEOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC2=C(S1)C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2721257.png)
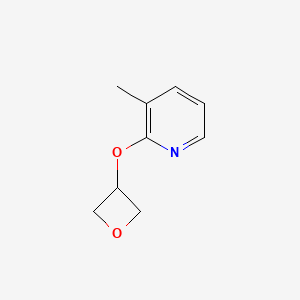
![N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2721259.png)
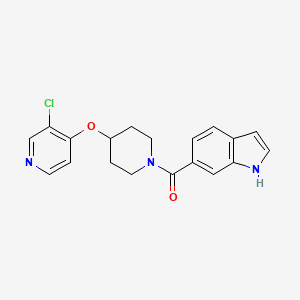
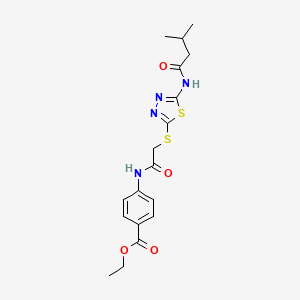

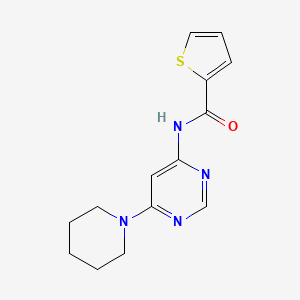
![ethyl 4-{4-[(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}benzoate](/img/structure/B2721269.png)
![2-[[5-Methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2721271.png)


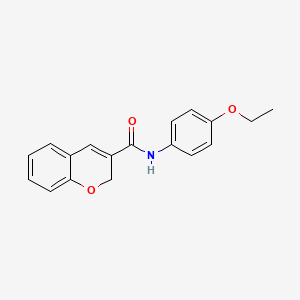
amine](/img/structure/B2721276.png)
![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride](/img/structure/B2721277.png)
